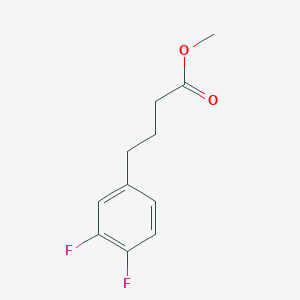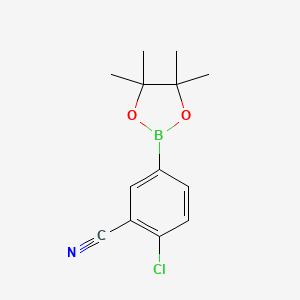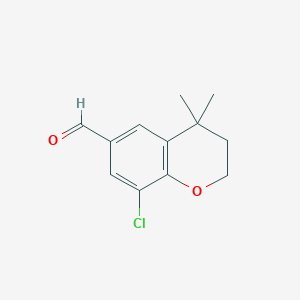
8-Chloro-4,4-dimethylchroman-6-carbaldehyde
Vue d'ensemble
Description
8-Chloro-4,4-dimethylchroman-6-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2 . It has a molecular weight of 224.68 g/mol . This product is intended for research use only and is not suitable for human or veterinary use.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the current search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the current search results .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Vilsmeier Reagent Reactions : Studies on chromenes, closely related to 8-Chloro-4,4-dimethylchroman-6-carbaldehyde, have shown that the action of the Vilsmeier reagent on certain chroman-4-ones results in low yields of chlorochromene-3-carbaldehydes. These chlorochromenes are of potential synthetic value, as they can be readily hydrolyzed back to chroman-4-one under certain conditions (Brown, Marcus, & Anastasis, 1985).
Synthesis from Chloro-Coumarin : Synthesis and reactions of chloro-dimethylchromens, including compounds similar to this compound, have been explored. These compounds have been prepared from chloro-coumarin and converted into dihalogenochroman derivatives. The halogen atoms in these compounds exhibit varying susceptibilities to hydrolysis (Hepworth, Jones, & Livingstone, 1981).
Microwave-Assisted Synthesis : A study on the microwave-assisted synthesis of novel 2H-Chromene derivatives, which include structures similar to this compound, demonstrated the potential for rapid and efficient synthesis of such compounds. These synthesized compounds showed notable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Potential Applications
Antimicrobial Activity : The aforementioned study on microwave-assisted synthesis also indicated that derivatives of this compound exhibit significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Synthetic Value in Organic Chemistry : Chlorochromenes, similar to this compound, are of interest in synthetic organic chemistry due to their potential for hydrolysis and conversion into other valuable chemical compounds (Brown, Marcus, & Anastasis, 1985).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-chloro-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBILSTKRPPLZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)

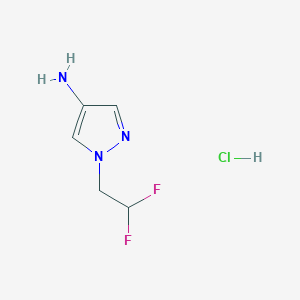
![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)


![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)
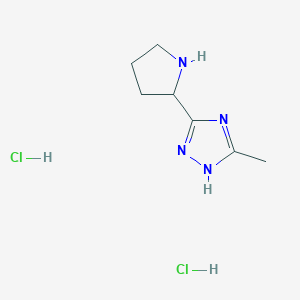

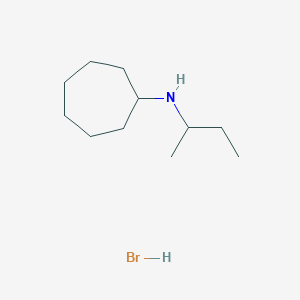

amine hydrobromide](/img/structure/B1432238.png)
